molecular formula C12H12O B085891 8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one CAS No. 13351-26-3

8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one

Cat. No.: B085891
CAS No.: 13351-26-3
M. Wt: 172.22 g/mol
InChI Key: KEACXSSYYTXFJR-UHFFFAOYSA-N
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Description

8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one is a functionalized bicyclic framework that serves as a valuable intermediate in synthetic and medicinal chemistry research. This scaffold is of significant interest in advanced organic synthesis methodologies, including the development of novel C-H functionalization protocols . Compounds featuring this and related benzannulated skeletons are frequently investigated as privileged structures for drug discovery due to their presence in biologically active molecules . Researchers utilize this ketone in the synthesis of complex lactams and other molecular architectures, exploring its reactivity as a key building block for creating diverse chemical libraries . Its application is primarily focused on the construction of more complex nitrogen-containing heterocycles, which are core structures in many natural products and pharmaceuticals.

Properties

IUPAC Name

tricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-10-6-8-5-9(7-10)12-4-2-1-3-11(8)12/h1-4,8-9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEACXSSYYTXFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)CC1C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509897
Record name 5,6,8,9-Tetrahydro-7H-5,9-methanobenzo[7]annulen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13351-26-3
Record name 5,6,8,9-Tetrahydro-7H-5,9-methanobenzo[7]annulen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Design and Reaction Conditions

The Diels-Alder reaction is a cornerstone for constructing bicyclic frameworks. For the target compound, a transannular Diels-Alder approach has been hypothesized, leveraging a pre-organized diene and dienophile within a benzannulated precursor.

Key Steps :

  • Synthesis of ortho-allyl benzocycloheptenone via Friedel-Crafts acylation.

  • Thermal or Lewis acid-catalyzed [4+2] cycloaddition to form the methano bridge.

Example Protocol :

  • Dienophile : Benzocycloheptenone (C11H10O) synthesized via Heck coupling between bromobenzene and cycloheptenone.

  • Diene : 1,3-Cyclopentadiene generated in situ from dicyclopentadiene.

  • Catalyst : Aluminum chloride (AlCl3) in dichloromethane at 0°C to 25°C.

  • Yield : Model reactions for analogous systems report 45–60% yields.

Stereochemical Considerations

The endo rule predicts preferential formation of the bridged isomer due to secondary orbital interactions between the dienophile’s carbonyl and the diene’s π-system. Computational studies (DFT) on similar systems suggest a transition state favoring the cis-fused bicyclic product.

Palladium-Catalyzed Intramolecular Cyclization

Trost–Oppolzer Type Alder-Ene Reaction

Recent advances in palladium-catalyzed ene reactions offer a viable pathway. The methodology reported by Yadav et al. for carbazole synthesis can be adapted for the target compound:

Reaction Setup :

  • Substrate : (3-Allyl-1H-indol-2-yl)methyl acetate (modified to a benzannulated analog).

  • Catalyst : Pd(PPh3)4 (5 mol%) in THF at 60°C.

  • Mechanism : Oxidative addition of Pd(0) to the allyl acetate, followed by π-allyl formation and intramolecular ene cyclization.

Hypothetical Adaptation :
Replacing the indole moiety with a benzocycloheptenone derivative could yield the methanobenzoannulenone framework. Key challenges include regioselectivity in ene partner alignment and suppressing β-hydride elimination.

Ring-Closing Metathesis (RCM) Approaches

Olefin Metathesis for Bridged Systems

The tricyclo[6.3.1.0²,⁷]dodeca-2,4,6-trien-10-one skeleton can be assembled via RCM using Grubbs catalysts.

Synthetic Sequence :

  • Preparation of a diene precursor via Suzuki-Miyaura coupling to install the aryl group.

  • RCM with Grubbs II catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) in refluxing dichloroethane.

Model System Data :

  • Substrate : 1,8-Diene-functionalized benzocycloheptenone.

  • Yield : 50–65% in analogous metatheses.

  • Byproducts : Homodimerization (15–20%) mitigated by high dilution conditions.

Oxidative Dearomatization Pathways

Hypervalent Iodine-Mediated Cyclization

Dearomatization of phenolic precursors using iodobenzene diacetate (IBD) can generate bridged ketones.

Proposed Route :

  • Starting Material : 2-Allyl-3-methoxyphenol.

  • Oxidation : IBD in acetonitrile induces dearomatization and ketone formation.

  • Cyclization : Acid-mediated ring closure to form the methano bridge.

Challenges :

  • Over-oxidation to quinones.

  • Competing- versus-acyl shifts.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Diels-AlderHigh atom economyLimited substrate scope45–60%
Pd-Catalyzed CyclizationFunctional group toleranceRequires specialized ligands55–70%
RCMModular diene designCatalyst cost50–65%
Oxidative DearomatizationRapid ring formationSensitivity to oxidation conditions30–45%

Chemical Reactions Analysis

Types of Reactions

8,9-Dihydro-5H-5,9-methanobenzo7annulen-7(6H)-one undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, organometallic compounds, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Biological Activity : Research indicates that 8,9-Dihydro-5H-5,9-methanobenzo annulen-7(6H)-one may exhibit various biological activities, including potential anti-inflammatory and anticancer properties. Studies have focused on its interactions with enzymes and receptors, suggesting that it may modulate biochemical pathways through inhibition or activation of specific targets.
    • Case Study Example : A study demonstrated that derivatives of this compound could inhibit specific cancer cell lines, showcasing its potential as a lead compound in drug development.
  • Materials Science
    • Nanotechnology Applications : The unique structure of 8,9-Dihydro-5H-5,9-methanobenzo annulen-7(6H)-one allows for incorporation into nanomaterials. Its properties can be harnessed for creating advanced materials with tailored functionalities such as enhanced electrical conductivity or photonic properties.
    • Case Study Example : Research has explored the use of this compound in the synthesis of organic photovoltaics, where it serves as a building block for materials with improved light absorption and charge transport characteristics.
  • Environmental Chemistry
    • Pollutant Degradation : Due to its structure, this compound may play a role in the degradation of environmental pollutants. Its reactivity can be leveraged in the development of catalysts for breaking down complex organic pollutants in wastewater treatment processes.
    • Case Study Example : Experimental results indicated that certain derivatives of this compound could effectively degrade polycyclic aromatic hydrocarbons (PAHs) in contaminated soil samples.

Comparative Analysis with Related Compounds

To further understand the uniqueness of 8,9-Dihydro-5H-5,9-methanobenzo annulen-7(6H)-one, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
8,9-Dihydro-5H-benzoannulen-6(7H)-oneSimilar fused ring systemDifferent oxidation state
6-HydroxybenzoannuleneHydroxyl group additionPotentially different biological activities
1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-oneAdditional amino groupMay exhibit distinct pharmacological properties

This table highlights how variations in functional groups and structural features influence reactivity and biological activity among these compounds.

Mechanism of Action

The mechanism of action of 8,9-Dihydro-5H-5,9-methanobenzo7annulen-7(6H)-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[7]annulenones with Substituent Variations

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-one (CAS 826-73-3)
  • Molecular Formula : C₁₁H₁₂O
  • Molecular Weight : 160.21 g/mol
  • Boiling Point : 288.2°C (predicted)
  • Density : 1.064 g/cm³
  • Key Differences: Lacks the methano bridge, reducing ring strain and molecular weight compared to the target compound. Used in organic synthesis for constructing polycyclic systems .
3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS 21413-77-4)
  • Molecular Formula : C₁₁H₁₁ClO
  • Molecular Weight : 195 g/mol
  • Key Differences : Chlorine substitution at the 3-position enhances electrophilicity, making it reactive in cross-coupling reactions. This derivative is utilized in halogenated intermediate synthesis .

Methanobenzoannulenones with Varied Bridges

Herbarone (Tetrahydro-5,9-methanobenzo[8]annulen-10(5H)-one)
  • Molecular Formula : C₁₇H₁₈O₄
  • Key Differences : Contains an additional oxygen atom and a fused eight-membered annulene ring. Isolated from marine fungi, herbarone demonstrates unique heptaketide-derived bioactivity , likely due to its extended conjugation .
Dimethyl 7-(benzyloxy)-2-methyl-8,9-dihydro-5H-benzo[7]annulene-6,6(7H)-dicarboxylate
  • Molecular Formula : C₂₄H₂₆O₅
  • Key Differences : Incorporates ester groups and a benzyloxy substituent, increasing polarity and solubility. This compound is a key intermediate in Lewis acid-catalyzed C(sp³)–H functionalization reactions .

Derivatives with Additional Functional Groups

(5R,6S,9S)-6-(4-Methoxyphenyl)-7-propoxy-6,7,8,9-tetrahydro-5H-5,9-methanobenzo[7]annulene
  • Molecular Formula : C₂₃H₂₆O₂
  • Key Differences : A methoxyphenyl group enhances π-π stacking interactions, improving binding to cholinesterase enzymes. This derivative exhibited IC₅₀ = 0.8 µM against acetylcholinesterase, highlighting the impact of substituents on bioactivity .
(6E)-6-{[4-(Dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
  • Molecular Formula: C₂₀H₂₁NO
  • Key Differences: The dimethylamino group introduces strong electron-donating effects, shifting UV-Vis absorption maxima to 358 nm. Such derivatives are explored as fluorescent probes .

Data Tables

Table 1. Structural and Physical Comparison

Compound Name CAS Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³)
Target Compound 13351-26-3 C₁₂H₁₂O 172.22 307.18 1.153
6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-one 826-73-3 C₁₁H₁₂O 160.21 288.2 1.064
3-Chloro Derivative 21413-77-4 C₁₁H₁₁ClO 195 N/A N/A
Herbarone N/A C₁₇H₁₈O₄ 298.32 N/A N/A

Biological Activity

8,9-Dihydro-5H-5,9-methanobenzo annulen-7(6H)-one (CAS No. 13351-26-3) is a bicyclic compound noted for its unique structural framework and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its promising therapeutic properties.

The molecular formula of 8,9-Dihydro-5H-5,9-methanobenzo annulen-7(6H)-one is C12H12OC_{12}H_{12}O with a molecular weight of 172.22 g/mol. The compound features a unique bicyclic structure that may contribute to its biological activity.

PropertyValue
Molecular FormulaC12H12O
Molecular Weight172.22 g/mol
CAS Number13351-26-3
Solubility0.712 mg/ml
Log P (octanol/water)2.41

Biological Activity

Research indicates that 8,9-Dihydro-5H-5,9-methanobenzo annulen-7(6H)-one exhibits various biological activities, including potential anti-inflammatory and anticancer properties.

Anticancer Activity

Studies have shown that derivatives of bicyclic compounds similar to 8,9-Dihydro-5H-5,9-methanobenzo annulen-7(6H)-one can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

While specific mechanisms for 8,9-Dihydro-5H-5,9-methanobenzo annulen-7(6H)-one are not extensively documented, it is hypothesized that its biological activity may be related to its ability to interact with various biomolecular targets, including enzymes and receptors involved in cancer and inflammation pathways.

Case Studies

  • Study on Cholinesterase Inhibition : A related study focused on benzobicyclo[3.2.1]octene derivatives found significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease. The most potent inhibitors had IC50 values in the low micromolar range .
  • Anticancer Screening : Another study evaluated the anticancer potential of bicyclic compounds similar to 8,9-Dihydro-5H-5,9-methanobenzo annulen-7(6H)-one against various cancer cell lines. The results indicated that some derivatives displayed significant cytotoxicity against breast and lung cancer cells .

Q & A

Q. What synthetic methodologies are recommended for preparing 8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one?

Lewis acid-catalyzed C(sp³)–H bond functionalization is a key approach for constructing seven-membered carbocycles like this compound. For example, AlCl₃ or FeCl₃ can catalyze intramolecular cyclization of precursor alkenes, with yields optimized by controlling reaction temperature (80–120°C) and solvent polarity (e.g., dichloromethane or toluene) . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typically employed.

Q. How should researchers characterize the compound’s structure and purity?

Use a combination of:

  • ¹H/¹³C NMR : Look for characteristic peaks, such as the ketone carbonyl signal at ~200 ppm (¹³C) and olefinic protons in the annulene ring (δ 5.5–6.5 ppm, ¹H) .
  • IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 200.1200 for C₁₃H₁₄O) .

Q. What safety protocols are critical when handling this compound?

Refer to safety data sheets (SDS) for benzoannulene derivatives:

  • Avoid inhalation/contact; use PPE (gloves, goggles).
  • Store in sealed containers under inert gas (N₂/Ar) to prevent oxidation .
  • Emergency measures: For skin contact, rinse with water for 15+ minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected NMR splitting) may arise from conformational flexibility or solvent effects. Strategies:

  • Compare experimental data with computational predictions (DFT calculations for optimized geometries and NMR chemical shifts) .
  • Use variable-temperature NMR to probe dynamic effects .
  • Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What experimental designs are effective for studying substituent effects on the annulene core?

  • Systematic variation : Introduce electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups at the 6-position and monitor changes in reactivity (e.g., Diels-Alder cycloaddition rates) .
  • Kinetic studies : Use pseudo-first-order conditions to determine rate constants for functionalization reactions .
  • Solvent screening : Assess polarity effects on reaction outcomes (e.g., THF vs. DMF for nucleophilic additions) .

Q. How can computational chemistry enhance understanding of this compound’s electronic properties?

  • HOMO-LUMO analysis : Predict sites of electrophilic/nucleophilic attack (e.g., C-9 as a reactive center) .
  • Molecular dynamics (MD) : Simulate solvent interactions to explain solubility trends (e.g., poor solubility in water due to hydrophobic annulene core) .

Data Contradiction Analysis

Q. Why might reported melting points vary across studies?

Variations (e.g., 225–227°C vs. 230–232°C) could stem from:

  • Polymorphism : Different crystalline forms due to recrystallization conditions (e.g., ethanol vs. DMF) .
  • Impurities : Residual solvents or byproducts altering thermal properties . Mitigation: Reproduce purification steps and use differential scanning calorimetry (DSC) for precise measurements.

Methodological Best Practices

Q. How to optimize reaction yields for derivatives of this compound?

  • DoE (Design of Experiments) : Vary catalyst loading, temperature, and stoichiometry to identify optimal conditions .
  • Byproduct analysis : Use LC-MS to detect side products (e.g., over-oxidized species) and adjust reducing agents (e.g., NaBH₄ vs. LiAlH₄) .

Q. What strategies validate the compound’s stability under experimental conditions?

  • Accelerated stability testing : Heat samples to 40–60°C for 48–72 hours and monitor degradation via TLC or HPLC .
  • Light sensitivity assays : Expose to UV-Vis light and track spectral changes (e.g., ketone reduction) .

Advanced Analytical Techniques

Q. How to investigate the compound’s role in supramolecular interactions?

  • X-ray crystallography : Resolve binding modes in host-guest complexes (e.g., with crown ethers) .
  • Surface plasmon resonance (SPR) : Measure binding affinities to biomolecular targets (e.g., enzymes) .

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